(2E)-4-(morpholin-4-yl)but-2-enoic acid hydrochloride
CAS No.: 1419865-05-6
Cat. No.: VC11505965
Molecular Formula: C8H14ClNO3
Molecular Weight: 207.65 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1419865-05-6 |
|---|---|
| Molecular Formula | C8H14ClNO3 |
| Molecular Weight | 207.65 g/mol |
| IUPAC Name | 4-morpholin-4-ylbut-2-enoic acid;hydrochloride |
| Standard InChI | InChI=1S/C8H13NO3.ClH/c10-8(11)2-1-3-9-4-6-12-7-5-9;/h1-2H,3-7H2,(H,10,11);1H |
| Standard InChI Key | DQELLWQXAROXTC-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1CC=CC(=O)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features an (E)-configured double bond at the C2 position, a morpholine ring at C4, and a carboxylic acid group at C1, which is neutralized as a hydrochloride salt. This configuration imparts distinct physicochemical properties, including a polar surface area of 66.84 Ų and a calculated logP value indicative of moderate lipophilicity . The hydrochloride salt enhances solubility in polar solvents, making it suitable for reactions in aqueous or mixed-solvent systems.
Table 1: Key Physicochemical Properties
Synthesis and Purification
Synthetic Pathways
The synthesis of (2E)-4-(morpholin-4-yl)but-2-enoic acid hydrochloride involves two primary steps:
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Formation of (E)-4-morpholinobut-2-enoic acid: This intermediate is synthesized via nucleophilic addition of morpholine to a preformed α,β-unsaturated ester, followed by hydrolysis of the ester group to yield the carboxylic acid.
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Salt Formation: Treatment with hydrochloric acid protonates the carboxylic acid, forming the hydrochloride salt. The reaction is typically conducted under ambient conditions, with yields exceeding 85% after recrystallization from methanol or ethanol.
Applications in Research
Pharmaceutical Intermediates
The compound’s morpholine moiety is a common pharmacophore in bioactive molecules, contributing to improved solubility and binding affinity. For example:
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Antidepressant analogs: Structural analogs like moclobemide (a reversible monoamine oxidase inhibitor) incorporate similar morpholine-ethylamine backbones .
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Kinase inhibitors: The α,β-unsaturated acid group may act as a Michael acceptor in covalent inhibitor design.
Materials Science
Its conjugated double bond system enables participation in Diels-Alder reactions, forming six-membered rings for polymer or dendrimer synthesis.
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